molecular formula C9H10BrN3O B13067644 3-Bromo-6-ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

3-Bromo-6-ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

Cat. No.: B13067644
M. Wt: 256.10 g/mol
InChI Key: FTMFSESSQYNHBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6-ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the microwave-assisted Suzuki–Miyaura cross-coupling reaction, which efficiently introduces aryl groups at specific positions of the pyrazolo[1,5-a]pyrimidine scaffold . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in a suitable solvent like ethanol or water .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for achieving high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Palladium Catalysts: For coupling reactions.

    Bases: Such as potassium carbonate for substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Bromo-6-ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells . The compound’s fluorescent properties are attributed to its electronic structure, which allows for efficient absorption and emission of light .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

3-Bromo-6-ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties.

Biological Activity

3-Bromo-6-ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. Its unique structure and substitution pattern contribute to its significant biological activities, particularly as a potential therapeutic agent in oncology.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₀BrN₃O, with a molecular weight of approximately 256.10 g/mol. The compound features a bromine atom at the 3-position and ethyl and methyl groups at the 7 and 6 positions, respectively. This configuration enhances its lipophilicity and bioavailability compared to structurally similar compounds .

Research indicates that this compound acts primarily as a kinase inhibitor , particularly targeting cyclin-dependent kinase 2 (CDK2) . CDK2 is crucial for cell cycle regulation and cancer progression. The compound binds to the ATP-binding site of CDK2, inhibiting downstream phosphorylation events that are essential for cell proliferation. This mechanism underlines its potential as an anti-cancer agent .

Anticancer Potential

Several studies have evaluated the anticancer properties of this compound:

  • In vitro studies demonstrated that this compound effectively inhibits the growth of various cancer cell lines, including MCF-7 (breast cancer) and K562 (leukemia) cells. The IC₅₀ values for these assays indicate significant antiproliferative effects.
Cell LineIC₅₀ (µM)
MCF-712.5
K56215.0

These results suggest that the compound may serve as a promising candidate for further development in cancer therapy .

Inhibitory Activity Against Kinases

The compound has been shown to exhibit selective inhibitory activity against CDK2 with an IC₅₀ value in the low micromolar range. This selectivity is critical for minimizing off-target effects in therapeutic applications:

Kinase TargetIC₅₀ (µM)
CDK20.25
CDK1>10

The selectivity towards CDK2 over other kinases like CDK1 highlights its potential for targeted cancer therapy without affecting normal cell cycle processes excessively .

Fluorescent Properties

Another notable feature of this compound is its fluorescent properties , which make it useful as a probe in biological studies. These properties allow researchers to visualize enzyme interactions and cellular processes in real-time, providing insights into drug mechanisms and cellular dynamics .

Case Studies and Research Findings

Recent literature has documented various studies focusing on the synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidines:

  • Synthesis and Evaluation : A study synthesized multiple derivatives of pyrazolo[1,5-a]pyrimidine and evaluated their biological activities against COX enzymes. Some derivatives exhibited superior anti-inflammatory activity compared to established drugs like celecoxib .
  • Antiproliferative Studies : Another investigation explored the antiproliferative effects of several substituted pyrazoles against cancer cell lines. The findings indicated that modifications at specific positions significantly enhanced activity against MCF-7 cells, suggesting structure–activity relationships that could guide future drug design efforts .

Properties

Molecular Formula

C9H10BrN3O

Molecular Weight

256.10 g/mol

IUPAC Name

3-bromo-6-ethyl-7-methyl-4H-pyrazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C9H10BrN3O/c1-3-6-5(2)13-8(12-9(6)14)7(10)4-11-13/h4H,3H2,1-2H3,(H,12,14)

InChI Key

FTMFSESSQYNHBH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N2C(=C(C=N2)Br)NC1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.